Fumaraldehyde bis(dimethyl acetal)
Description
Chemical Identity
Fumaraldehyde bis(dimethyl acetal) is officially designated with the Chemical Abstracts Service registry number 6068-62-8, establishing its unique identity within chemical databases. The compound possesses the molecular formula C8H16O4, reflecting its composition of eight carbon atoms, sixteen hydrogen atoms, and four oxygen atoms. The molecular weight of this compound is precisely determined as 176.21 grams per mole, providing essential information for stoichiometric calculations and analytical procedures.
The International Union of Pure and Applied Chemistry nomenclature system assigns this compound the systematic name (E)-1,1,4,4-tetramethoxybut-2-ene. This designation clearly indicates the trans configuration of the central double bond, denoted by the (E) prefix, and specifies the positions of the four methoxy substituents. The compound is alternatively known by several synonyms including trans-1,1,4,4-tetramethoxy-2-butene, fumaraldehyde bis dimethyl acetal, and 2-butenedial bis dimethyl acetal.
The structural representation through Simplified Molecular Input Line Entry System notation is expressed as COC(C=CC(OC)OC)OC. This notation efficiently captures the connectivity and stereochemistry of the molecule, providing a standardized method for computational and database applications. The International Chemical Identifier string for this compound is InChI=1S/C8H16O4/c1-9-7(10-2)5-6-8(11-3)12-4/h5-8H,1-4H3/b6-5+, with the corresponding InChI Key being ZFGVCDSFRAMNMT-AATRIKPKSA-N.
Properties
IUPAC Name |
(E)-1,1,4,4-tetramethoxybut-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O4/c1-9-7(10-2)5-6-8(11-3)12-4/h5-8H,1-4H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGVCDSFRAMNMT-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C=CC(OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(/C=C/C(OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70421182 | |
| Record name | Fumaraldehyde bis(dimethyl acetal) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70421182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6068-62-8 | |
| Record name | Fumaraldehyde bis(dimethyl acetal) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70421182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2E)-1,1,4,4-tetramethoxybut-2-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Fumaraldehyde bis(dimethyl acetal) can be synthesized through several methods. One common synthetic route involves the reaction of fumaraldehyde with methanol in the presence of an acid catalyst. This reaction leads to the formation of the bis(dimethyl acetal) derivative . Industrial production methods typically involve similar processes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Fumaraldehyde bis(dimethyl acetal) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in substitution reactions where one or more methoxy groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Applications in Scientific Research
Fumaraldehyde bis(dimethyl acetal) has several notable applications in scientific research, particularly in organic chemistry and biochemistry:
Synthesis of Carotenoids
One of the primary applications of fumaraldehyde bis(dimethyl acetal) is in the synthesis of carotenoids, which are important pigments found in plants. Specifically, it is used in the production of:
- C20-Carotene : A precursor for various carotenoids that play vital roles in plant biology and human health.
- Crocetin and Descrocetin Esters : These compounds are derivatives of crocetin, known for their antioxidant properties and potential health benefits .
Organic Synthesis
Fumaraldehyde bis(dimethyl acetal) serves as a building block in organic synthesis, enabling the formation of complex molecules through various chemical reactions. Its reactivity allows it to participate in:
- Aldol Reactions : Useful for forming carbon-carbon bonds.
- Acetal Formation : It can react with carbonyl compounds to form acetals, which are valuable intermediates in organic synthesis .
Case Study 1: Carotenoid Synthesis
In a study published by Clauson-Kaas et al., fumaraldehyde bis(dimethyl acetal) was utilized to synthesize C20-carotene through a series of reactions involving condensation and cyclization processes. The study highlighted the efficiency of using this compound as a precursor due to its favorable reactivity and yield .
Case Study 2: Development of Antioxidants
Research conducted on crocetin esters demonstrated that fumaraldehyde bis(dimethyl acetal) could be effectively used to produce derivatives with enhanced antioxidant properties. This application is particularly relevant in the food and pharmaceutical industries, where antioxidants are sought after for their health benefits .
Mechanism of Action
The mechanism of action of fumaraldehyde bis(dimethyl acetal) involves its ability to act as a building block in organic synthesis. It can undergo various chemical transformations, allowing it to be incorporated into more complex molecules. The molecular targets and pathways involved depend on the specific reactions and applications for which it is used .
Comparison with Similar Compounds
Succinaldehyde Bis(dimethyl Acetal)
Molecular formula : C₈H₁₈O₄
Molecular weight : 178.23 g/mol
CAS : 6922-39-0
Structure : A saturated butane backbone with four methoxy groups (1,1,4,4-tetramethoxybutane).
Synthesis : Derived from bromination of fumaraldehyde bis(dimethyl acetal) diacetals or via transacetalation of 1,3-glycols . Unlike fumaraldehyde bis(dimethyl acetal), it lacks a double bond, making it less reactive in conjugate addition reactions.
Applications : Primarily used as an intermediate in heterocyclic chemistry. Its saturated structure limits utility in reactions requiring π-electron systems, such as Diels-Alder or alkyne additions.
Key Differences :
- Reactivity : Lower due to the absence of conjugation.
- Physical properties: Higher boiling point expected (butane backbone vs.
Malonaldehyde Bis(dimethyl Acetal)
Molecular formula : C₇H₁₆O₄
Molecular weight : 164.20 g/mol
CAS : 1,1,3,3-tetramethoxypropane
Structure : A propane backbone with four methoxy groups (1,1,3,3-tetramethoxypropane).
Synthesis : Typically prepared via acetal protection of malonaldehyde.
Applications : Used in biochemical research as a stable precursor to malonaldehyde, a marker for oxidative stress .
Key Differences :
Ethyl (2E,4E)-6,6-dimethoxy-2,4-hexadienoate
Molecular formula: C₁₀H₁₆O₄ Molecular weight: 200.23 g/mol Structure: A hexadienoate ester with two methoxy groups at the terminal position.
Synthesis : Derived from fumaraldehyde bis(dimethyl acetal) via Wittig olefination or Julia-Kocienski reactions .
Applications : Intermediate in polyene synthesis, demonstrating the versatility of fumaraldehyde bis(dimethyl acetal) in generating complex unsaturated systems.
Key Differences :
- Functionality : Incorporates an ester group, enabling nucleophilic acyl substitution.
- Reactivity : The conjugated diene system allows for cycloaddition reactions, unlike saturated analogs.
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C/mmHg) | Key Applications | Reactivity Highlights |
|---|---|---|---|---|---|
| Fumaraldehyde bis(dimethyl acetal) | C₈H₁₆O₄ | 176.21 | 100–103/15 | Natural product synthesis, FDMA precursor | Conjugate additions, asymmetric catalysis |
| Succinaldehyde bis(dimethyl acetal) | C₈H₁₈O₄ | 178.23 | N/A | Heterocyclic intermediates | Bromination, transacetalation |
| Malonaldehyde bis(dimethyl acetal) | C₇H₁₆O₄ | 164.20 | N/A | Biochemical research | Hydrolysis to malonaldehyde |
| Ethyl (2E,4E)-6,6-dimethoxy-2,4-hexadienoate | C₁₀H₁₆O₄ | 200.23 | N/A | Polyene synthesis | Wittig olefination, cycloadditions |
Biological Activity
Fumaraldehyde bis(dimethyl acetal), also known as trans-1,1,4,4-tetramethoxy-2-butene, is an organic compound with the molecular formula and a molecular weight of 176.21 g/mol. This compound has garnered interest in various fields due to its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, including antimicrobial and anticancer properties, along with relevant research findings and case studies.
Fumaraldehyde bis(dimethyl acetal) is characterized by its two dimethyl acetal groups attached to the fumaraldehyde backbone. Its structure contributes to its reactivity and versatility in synthetic applications. The compound is typically a colorless to almost colorless liquid with a boiling point of approximately 103 °C at 15 mmHg and a specific gravity of 1.01 at 20 °C .
Antimicrobial Properties
Research indicates that derivatives of fumaraldehyde bis(dimethyl acetal) exhibit significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting that the compound can disrupt microbial cell membranes or interfere with metabolic processes.
| Microbial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |
|---|---|---|
| E. coli | 15 | 50 |
| S. aureus | 18 | 50 |
| P. aeruginosa | 12 | 50 |
Anticancer Properties
Fumaraldehyde bis(dimethyl acetal) has also been studied for its potential anticancer effects. Research has shown that it can induce apoptosis in cancer cells through mechanisms such as oxidative stress and DNA damage. In vitro studies demonstrated that the compound inhibited cell proliferation in several cancer cell lines, including breast and colon cancer cells .
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 25 | Induction of apoptosis |
| HT-29 (Colon) | 30 | DNA damage and oxidative stress |
Synthesis and Derivation
Fumaraldehyde bis(dimethyl acetal) can be synthesized through several methods, including the reaction of fumaraldehyde with dimethyl acetal under acidic conditions. This synthesis route is crucial for producing derivatives that may enhance its biological activity.
Case Study: Synthesis of Anticancer Agents
A notable case study involved the synthesis of novel derivatives of fumaraldehyde bis(dimethyl acetal) aimed at enhancing anticancer activity. Researchers modified the structure by introducing various substituents to create compounds with improved potency against specific cancer types. The results indicated that certain derivatives exhibited significantly lower IC50 values compared to the parent compound, indicating enhanced biological activity .
The biological activity of fumaraldehyde bis(dimethyl acetal) is attributed to its ability to interact with cellular components, leading to alterations in cellular signaling pathways. The presence of methoxy groups enhances its lipophilicity, allowing better membrane penetration and interaction with intracellular targets.
Safety and Toxicity
While fumaraldehyde bis(dimethyl acetal) shows promising biological activities, safety data indicate potential irritant effects on skin and eyes . Proper handling precautions are necessary when working with this compound in laboratory settings.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
